

In-Depth Technical Guide: Clenbuterol-d9

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Compound of Interest		
Compound Name:	Clenbuterol-d9	
Cat. No.:	B1354702	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated analog of Clenbuterol, **Clenbuterol-d9**. It is primarily utilized as an internal standard for the precise quantification of Clenbuterol in various biological matrices. This document details its physicochemical properties, and outlines a standard experimental protocol for its application in analytical toxicology and related fields.

Physicochemical and Purity Data

The following table summarizes the key quantitative data for **Clenbuterol-d9** and its hydrochloride salt. These parameters are crucial for accurate and reproducible experimental work.



Property	Value	Citations
Molecular Weight	286.25 g/mol	[1][2][3][4]
286.2 g/mol	[5]	
286.24 g/mol		
Molecular Weight (HCI)	322.71 g/mol	
Chemical Formula	C12H9D9Cl2N2O	•
Chemical Formula (HCI)	C12D9H9Cl2N2O · HCl	
Isotopic Purity	>98 atom% D	
≥99% (d1-d9 deuterated forms)		
≥97.0%	-	
HPLC Purity	>99.0%	
≥98.0%		
>95%	_	
CAS Number	129138-58-5	_
Alternate Names	4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl-d9)amino]methyl]benzenemeth anol, NAB-365-d9	

Application in Quantitative Analysis

Clenbuterol-d9 serves as an ideal internal standard for the quantification of Clenbuterol in biological samples via isotope dilution mass spectrometry. Its nine deuterium atoms provide a distinct mass shift (M+9), allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures similar behavior during sample preparation and chromatographic separation, effectively correcting for matrix effects and variations in instrument response.



The primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for residue analysis in food safety, pharmaceutical metabolism studies, and anti-doping control.

Experimental Protocol: Quantification of Clenbuterol in Biological Matrices using LC-MS/MS

The following is a generalized experimental methodology for the quantification of Clenbuterol in biological samples such as urine or plasma, utilizing **Clenbuterol-d9** as an internal standard.

- 1. Sample Preparation
- Spiking: A known concentration of **Clenbuterol-d9** internal standard is added to the biological sample (e.g., urine, plasma).
- Extraction: The analyte and internal standard are extracted from the matrix. Common techniques include:
 - Liquid-Liquid Extraction (LLE): Samples are alkalinized, and extraction is performed using an organic solvent like tert-butyl methyl ether (TBME).
 - Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge to which the analytes adsorb. After washing, the analytes are eluted with a suitable solvent.
- 2. Chromatographic Separation
- Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is typically employed for rapid and efficient separation.
- Column: A C18 or other suitable reversed-phase column is used to separate Clenbuterol from other matrix components.
- Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
- 3. Mass Spectrometric Detection



- Instrumentation: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Clenbuterol and Clenbuterol-d9.
 - Clenbuterol Transitions: For example, m/z 277.1 → 203.0 and 277.1 → 259.1.
 - Clenbuterol-d9 Transitions: The precursor ion will be shifted by +9 (e.g., m/z 286.1), and corresponding product ions will also be monitored.

4. Quantification

- Calibration Curve: A calibration curve is generated by analyzing standards containing known concentrations of Clenbuterol and a fixed concentration of **Clenbuterol-d9**. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
- Calculation: The concentration of Clenbuterol in the unknown sample is determined by calculating its peak area ratio to the Clenbuterol-d9 internal standard and interpolating this value on the calibration curve.

Workflow and Pathway Diagrams

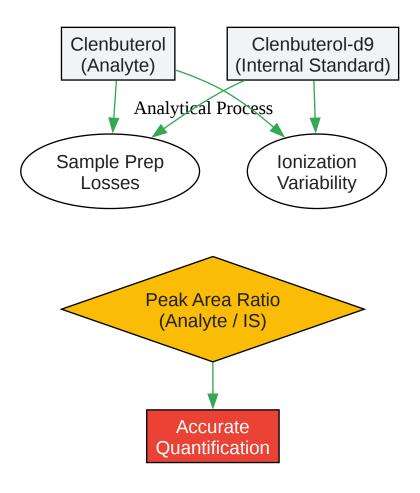
The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.



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Caption: Experimental workflow for Clenbuterol quantification.





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Caption: Ratiometric approach for accurate quantification.

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